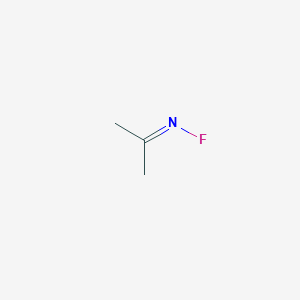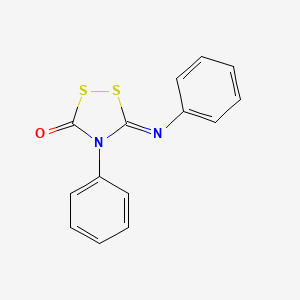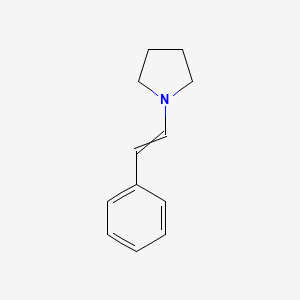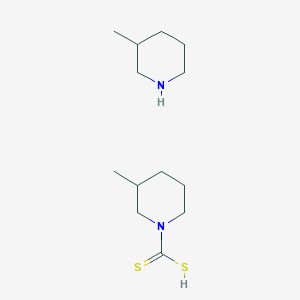
3-Methylpiperidine;3-methylpiperidine-1-carbodithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylpiperidine;3-methylpiperidine-1-carbodithioic acid is a chemical compound with the molecular formula C6H13NS2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its unique structure, which includes a methyl group attached to the third carbon of the piperidine ring and a carbodithioic acid group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpiperidine;3-methylpiperidine-1-carbodithioic acid typically involves the reaction of 3-methylpiperidine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{3-Methylpiperidine} + \text{Carbon disulfide} + \text{Sodium hydroxide} \rightarrow \text{3-Methylpiperidine-1-carbodithioic acid} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
3-Methylpiperidine;3-methylpiperidine-1-carbodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbodithioic acid group to a thiol group.
Substitution: The methyl group and the carbodithioic acid group can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-Methylpiperidine;3-methylpiperidine-1-carbodithioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methylpiperidine;3-methylpiperidine-1-carbodithioic acid involves its interaction with various molecular targets. The carbodithioic acid group can form strong bonds with metal ions, making it useful in chelation therapy. Additionally, the compound can interact with enzymes and proteins, affecting their function and activity. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered heterocyclic amine.
3-Methylpiperidine: Similar structure but lacks the carbodithioic acid group.
1-Methylpiperidine-3-carboxylic acid: Contains a carboxylic acid group instead of a carbodithioic acid group.
Uniqueness
3-Methylpiperidine;3-methylpiperidine-1-carbodithioic acid is unique due to the presence of both a methyl group and a carbodithioic acid group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
6275-91-8 |
|---|---|
Molecular Formula |
C13H26N2S2 |
Molecular Weight |
274.5 g/mol |
IUPAC Name |
3-methylpiperidine;3-methylpiperidine-1-carbodithioic acid |
InChI |
InChI=1S/C7H13NS2.C6H13N/c1-6-3-2-4-8(5-6)7(9)10;1-6-3-2-4-7-5-6/h6H,2-5H2,1H3,(H,9,10);6-7H,2-5H2,1H3 |
InChI Key |
XBGKQBJDURWTJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCNC1.CC1CCCN(C1)C(=S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


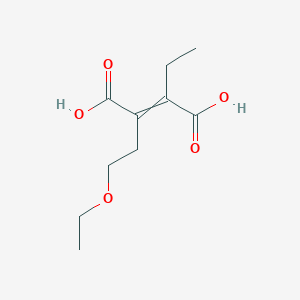


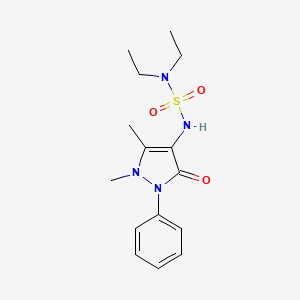

![Benzenesulfonic acid, 4-[[(4-aminophenyl)sulfonyl]amino]-, sodium salt](/img/structure/B14725776.png)
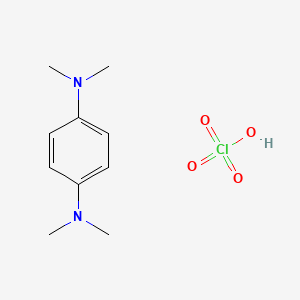
![2-Oxabicyclo[3.2.0]hepta-3,6-diene](/img/structure/B14725790.png)
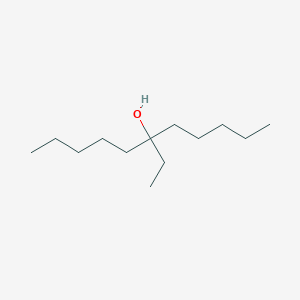
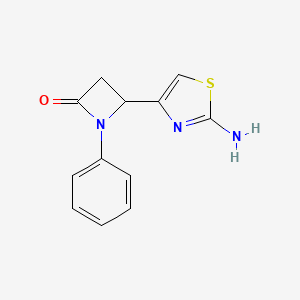
![2-[(2,4-Dichlorobenzyl)sulfanyl]-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid](/img/structure/B14725817.png)
